

Application Note: Flow Cytometry Analysis of Solcitinib-Treated PBMCs

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Compound of Interest

Compound Name: Solcitinib

Cat. No.: B610914

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Introduction

Solcitinib (GSK2586184) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.^{[1][2]} This pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors, playing a central role in the immune system.^{[3][4][5]} Dysregulation of the JAK/STAT pathway is implicated in various autoimmune and inflammatory diseases.^{[2][6]} By selectively targeting JAK1, **Solcitinib** is being investigated as a therapeutic agent for conditions such as moderate-to-severe plaque psoriasis.^{[1][2]}

This application note provides a detailed protocol for the analysis of **Solcitinib**'s effects on Peripheral Blood Mononuclear Cells (PBMCs) using flow cytometry. The primary focus is on assessing the inhibition of cytokine-induced STAT phosphorylation and characterizing changes in major immune cell subsets within the PBMC population. This methodology is critical for researchers, scientists, and drug development professionals investigating the mechanism of action and pharmacodynamic effects of JAK inhibitors like **Solcitinib**.

Principle of the Assay

This protocol utilizes multiparameter flow cytometry to simultaneously analyze cell surface markers for immune cell phenotyping and intracellular levels of phosphorylated Signal Transducer and Activator of Transcription (STAT) proteins. PBMCs are first treated with **Solcitinib** or a vehicle control, followed by stimulation with a cytokine known to activate the JAK1 pathway (e.g., Interferon-alpha). The cells are then fixed and permeabilized to allow for the intracellular staining of phospho-STAT proteins. By quantifying the median fluorescence

intensity (MFI) of phospho-STAT antibodies, the inhibitory effect of **Solcitinib** on the JAK/STAT signaling cascade can be determined in specific immune cell populations.

Materials and Reagents

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- **Solcitinib** (GSK2586184)
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Recombinant Human Interferon-alpha (IFN- α)
- Phosphate Buffered Saline (PBS)
- Fixation/Permeabilization Buffers (e.g., BD Phosflow™ Fix Buffer I and Perm Buffer III)
- Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
- Flow Cytometer (e.g., BD LSRFortessa™ or equivalent)

Experimental Protocols

Preparation of PBMCs

- Thaw cryopreserved human PBMCs in a 37°C water bath.
- Transfer the cells to a 15 mL conical tube containing pre-warmed RPMI-1640 supplemented with 10% FBS.
- Centrifuge at 300 x g for 10 minutes, aspirate the supernatant.
- Resuspend the cell pellet in fresh RPMI-1640 with 10% FBS and perform a cell count.
- Adjust the cell concentration to 1×10^7 cells/mL in RPMI-1640 with 5% FBS.

- Allow the cells to rest for at least 2 hours at 37°C in a CO2 incubator before proceeding with the treatment.[\[7\]](#)

Solcitinib Treatment and Cytokine Stimulation

- Prepare a stock solution of **Solcitinib** in DMSO. Further dilute in RPMI-1640 to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Aliquot 100 µL of the PBMC suspension (1×10^6 cells) into 96-well U-bottom plates or flow cytometry tubes.
- Add the desired concentrations of **Solcitinib** or vehicle control (DMSO) to the cells.
- Incubate for 1 hour at 37°C in a CO2 incubator.
- Prepare a working solution of IFN-α in RPMI-1640.
- Add IFN-α to the appropriate wells to a final concentration of 1000 U/mL for stimulation. For unstimulated controls, add an equivalent volume of media.
- Incubate for 15 minutes at 37°C.[\[8\]](#)

Cell Fixation and Permeabilization

- Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fix Buffer (e.g., BD Phosflow™ Fix Buffer I) to each sample.[\[7\]](#)
- Mix gently and incubate for 10-15 minutes at 37°C.[\[7\]](#)
- Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
- Permeabilize the cells by resuspending the pellet in ice-cold Perm Buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice for 30 minutes.[\[9\]](#)
- Wash the cells twice with Stain Buffer (PBS with 2% FBS).

Antibody Staining

- Prepare an antibody cocktail containing both surface and intracellular markers at pre-titrated optimal concentrations (see Table 1).
- Resuspend the permeabilized cells in the antibody cocktail.
- Incubate for 30-60 minutes at room temperature in the dark.
- Wash the cells twice with Stain Buffer.
- Resuspend the final cell pellet in 500 μ L of Stain Buffer for flow cytometry analysis.

Flow Cytometry Analysis

- Acquire the samples on a properly calibrated flow cytometer.
- Collect a sufficient number of events for robust statistical analysis (e.g., 100,000 - 500,000 events per sample).
- Use appropriate single-stain controls for compensation.
- Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™). Gate on singlets, live cells (if a viability dye was used prior to fixation), and then identify major immune subsets (T cells, B cells, NK cells, Monocytes) based on surface marker expression.
- Within each gated population, determine the Median Fluorescence Intensity (MFI) of the phospho-STAT1 antibody.

Data Presentation

The quantitative data from this experiment can be summarized in the following tables for clear comparison.

Table 1: Recommended Flow Cytometry Antibody Panel

Target	Fluorochrome	Subcellular Location	Purpose
CD3	BV510	Surface	T-cell marker
CD4	APC-H7	Surface	Helper T-cell marker
CD8	PerCP-Cy5.5	Surface	Cytotoxic T-cell marker
CD19	PE-Cy7	Surface	B-cell marker
CD56	BV786	Surface	NK-cell marker
CD14	FITC	Surface	Monocyte marker
Phospho-STAT1 (Y701)	Alexa Fluor 647	Intracellular	Readout of JAK1/2 pathway activation
Live/Dead Marker	(e.g., Zombie NIR™)	N/A	Viability assessment

Table 2: Effect of **Solcitinib** on IFN- α -induced pSTAT1 in PBMC Subsets (Example Data)

Cell Population	Treatment Condition	pSTAT1 MFI (Mean \pm SD)	% Inhibition
CD4+ T Cells	Unstimulated	150 \pm 25	N/A
IFN- α (1000 U/mL)	2500 \pm 300	0%	
IFN- α + Solcitinib (10 nM)	1800 \pm 250	29.8%	
IFN- α + Solcitinib (100 nM)	800 \pm 150	72.3%	
IFN- α + Solcitinib (1 μ M)	200 \pm 50	97.9%	
B Cells	Unstimulated	120 \pm 20	N/A
IFN- α (1000 U/mL)	2200 \pm 280	0%	
IFN- α + Solcitinib (10 nM)	1600 \pm 220	28.8%	
IFN- α + Solcitinib (100 nM)	750 \pm 130	69.7%	
IFN- α + Solcitinib (1 μ M)	180 \pm 40	97.1%	
Monocytes	Unstimulated	200 \pm 40	N/A
IFN- α (1000 U/mL)	3500 \pm 450	0%	
IFN- α + Solcitinib (10 nM)	2500 \pm 350	30.3%	
IFN- α + Solcitinib (100 nM)	1000 \pm 200	75.8%	
IFN- α + Solcitinib (1 μ M)	300 \pm 60	97.0%	

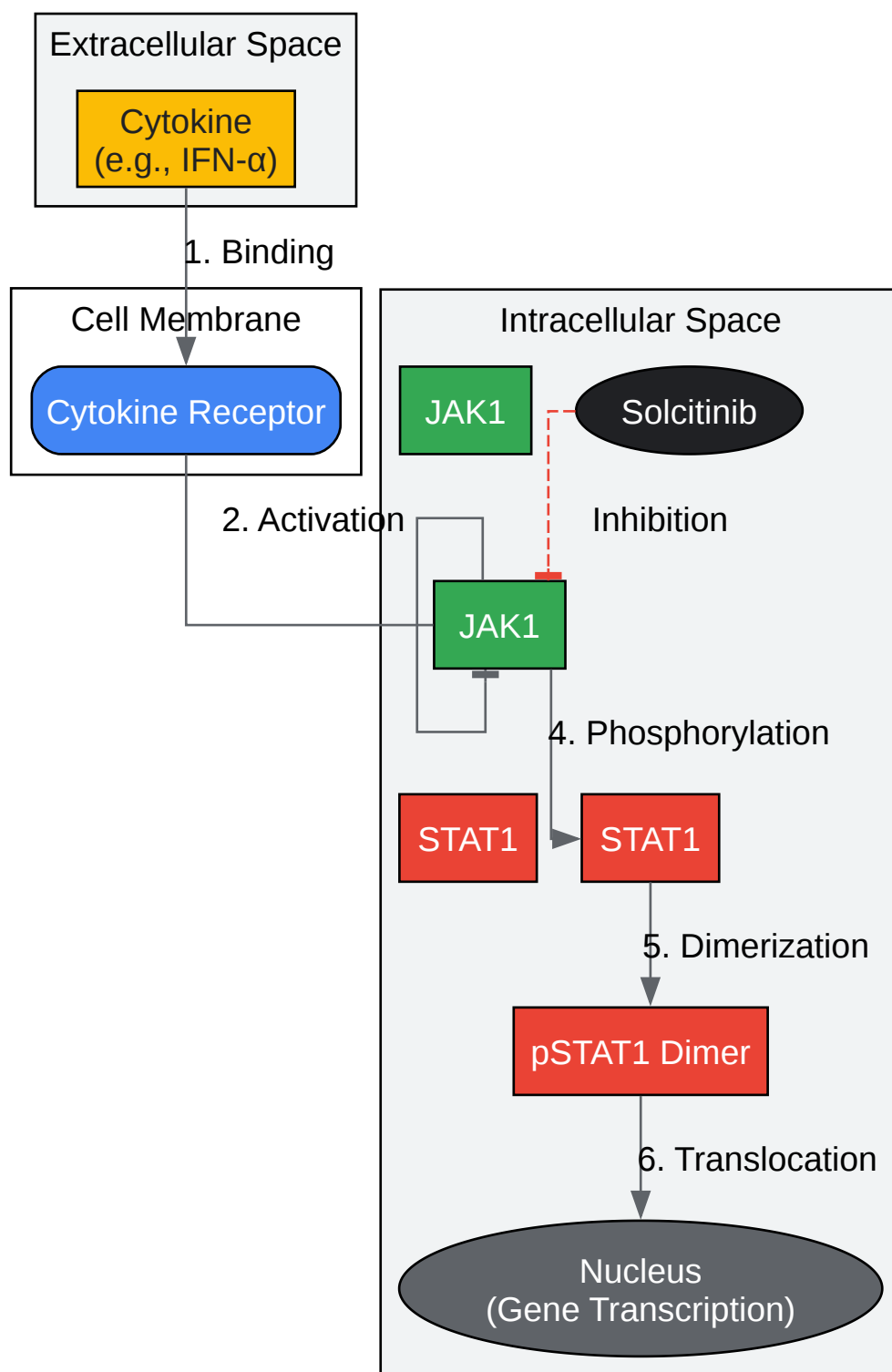
% Inhibition calculated relative to the IFN- α stimulated condition without inhibitor.

Table 3: Effect of **Solcitinib** on the Percentage of Major PBMC Subsets (Example Data)

Treatment Condition	% CD3+ T Cells	% CD19+ B Cells	% CD56+ NK Cells	% CD14+ Monocytes
Vehicle Control	65.2 ± 5.1	10.5 ± 1.5	8.3 ± 1.2	15.1 ± 2.0
Solcitinib (1 µM)	64.8 ± 4.9	10.2 ± 1.3	8.5 ± 1.1	15.5 ± 2.2

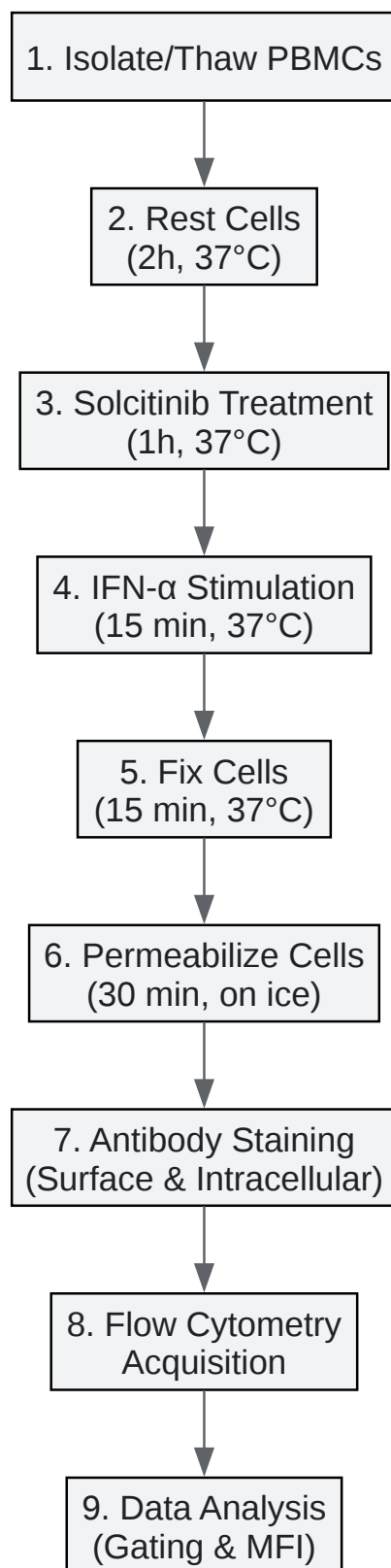
Data represents mean ± SD from n=3 independent experiments. Short-term in vitro treatment is not expected to significantly alter the proportions of major immune cell subsets.

Visualizations



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Caption: JAK/STAT signaling pathway and the inhibitory action of **Solcitinib**.



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Caption: Experimental workflow for flow cytometry analysis of **Solcitinib**-treated PBMCs.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for evaluating the effects of the JAK1 inhibitor **Solcitinib** on human PBMCs. By employing phosphoflow cytometry, researchers can effectively quantify the dose-dependent inhibition of cytokine-induced STAT phosphorylation, a key pharmacodynamic marker for JAK inhibitor activity. This approach is invaluable for preclinical and clinical studies aimed at understanding the immunological impact of **Solcitinib** and other JAK inhibitors in development.

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